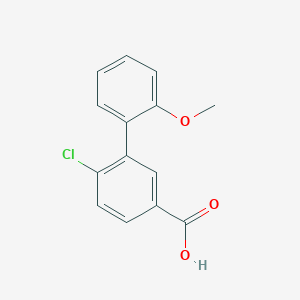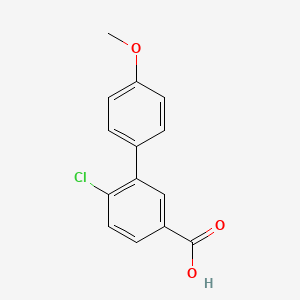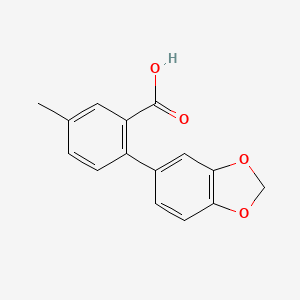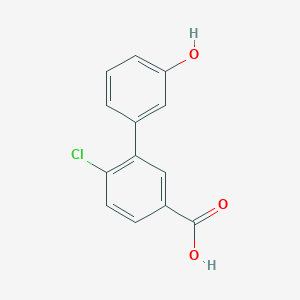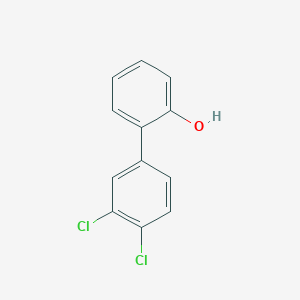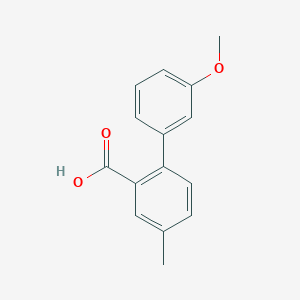
2-(3-Methoxyphenyl)-5-methylbenzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methoxyphenyl)-5-methylbenzoic acid, also known as 3-methoxy-5-methyl benzoic acid (3MMB) is a phenolic compound found in various plants and food products. It has been extensively studied due to its various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 3MMB involves the inhibition of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). COX-2 is an enzyme involved in the production of pro-inflammatory compounds, and its inhibition results in the reduction of inflammation. LOX is an enzyme involved in the production of lipids, and its inhibition results in the reduction of lipid production. Additionally, 3MMB has been found to inhibit the activity of certain enzymes involved in the production of reactive oxygen species (ROS) and nitric oxide (NO).
Biochemical and Physiological Effects
3MMB has been found to have various biochemical and physiological effects. It has been found to reduce inflammation, reduce lipid production, inhibit the activity of certain enzymes, and reduce the production of ROS and NO. Additionally, 3MMB has been found to possess antioxidant and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3MMB in lab experiments has several advantages. It is relatively easy to synthesize, and it has been found to possess various biochemical and physiological effects. Additionally, it has been found to possess antioxidant and anti-cancer properties. However, there are certain limitations to its use in lab experiments. It has been found to be toxic in high concentrations, and it can be difficult to obtain in large quantities.
Zukünftige Richtungen
The potential future directions for 3MMB research include further exploration of its anti-inflammatory, anti-diabetic, and anti-cancer properties. Additionally, further research could be conducted on its ability to modulate the activity of certain enzymes and its potential use as an antifungal agent. Additionally, further research could be conducted on its ability to reduce the production of ROS and NO. Finally, further research could be conducted on its potential use in the development of new drugs and treatments.
Synthesemethoden
3MMB can be synthesized through several methods. The most common method is the reaction of 2-(3-Methoxyphenyl)-5-methylbenzoic acid, 95%methylbenzaldehyde and sodium acetate in the presence of anhydrous ammonia. This reaction produces 3MMB in an 85-90% yield. Other methods for synthesizing 3MMB include the reaction of 2-(3-Methoxyphenyl)-5-methylbenzoic acid, 95%methylbenzaldehyde with hydrochloric acid, the reaction of 2-(3-Methoxyphenyl)-5-methylbenzoic acid, 95%methylbenzaldehyde with sodium hydroxide, and the reaction of 2-(3-Methoxyphenyl)-5-methylbenzoic acid, 95%methylbenzaldehyde with sodium borohydride.
Wissenschaftliche Forschungsanwendungen
3MMB has been studied for its potential applications in scientific research. It has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. It has also been studied for its potential as an anti-diabetic agent, as well as its ability to inhibit the growth of certain bacteria and fungi. Additionally, 3MMB has been studied for its ability to modulate the activity of certain enzymes and its potential use as an antifungal agent.
Eigenschaften
IUPAC Name |
2-(3-methoxyphenyl)-5-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-10-6-7-13(14(8-10)15(16)17)11-4-3-5-12(9-11)18-2/h3-9H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOERNMSOEYAOTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=CC=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80653518 |
Source


|
| Record name | 3'-Methoxy-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80653518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxyphenyl)-5-methylbenzoic acid | |
CAS RN |
1181566-77-7 |
Source


|
| Record name | 3'-Methoxy-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80653518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


